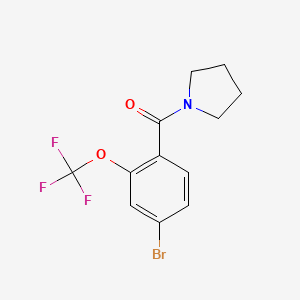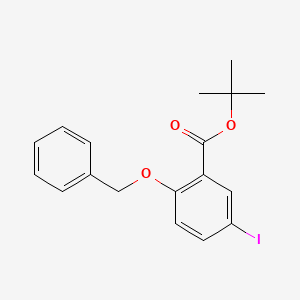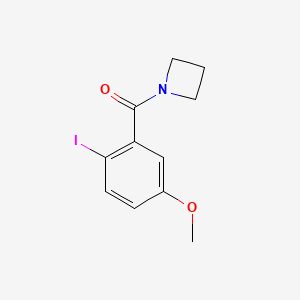![molecular formula C12H14O3 B8159471 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one](/img/structure/B8159471.png)
1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one typically involves the formation of the oxetane ring followed by the attachment of the phenyl and ethanone groups. One common method is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetanes . The reaction conditions often include ultraviolet light and a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of oxetane derivatives, including this compound, may involve continuous flow photochemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions and can be integrated into large-scale manufacturing processes .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethanol.
Substitution: Formation of various substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological targets. This modification can alter the activity of enzymes or receptors, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[3-(Oxetan-3-ylmethoxy)phenyl]propan-1-one
- 1-[3-(Oxetan-3-ylmethoxy)phenyl]butan-1-one
- 1-[3-(Oxetan-3-ylmethoxy)phenyl]pentan-1-one
Uniqueness
1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one is unique due to its specific structural features, including the oxetane ring and the ethanone group. These features confer distinct physicochemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1-[3-(oxetan-3-ylmethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(13)11-3-2-4-12(5-11)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBLABXBAYLBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














